CYP450 Inhibition Profile: A Cleaner Off-Target Liability Spectrum vs. Dimethyl Analog
2-[4-(Imidazol-1-yl)phenoxy]ethylamine demonstrates a markedly cleaner CYP inhibition profile compared to its N,N-dimethyl analog. It exhibits moderate inhibition of CYP3A4 (IC50 = 3.7 µM) and weak inhibition of CYP2C9 (9.0 µM) and CYP2C19 (5.9 µM), while showing no significant inhibition (>100 µM) for CYP1A2 and CYP2D6 [1]. In contrast, the N,N-dimethyl analog ([2-(4-Imidazol-1-yl-phenoxy)-ethyl]-dimethyl-amine) presents a significant liability as a more potent inhibitor of CYP2C9 (IC50 = 40 µM) and CYP2D6 (1.05 µM) [2]. This shift from CYP2C9/2D6 to CYP3A4 as the primary liability is critical for selecting a compound with a lower probability of specific drug-drug interactions.
| Evidence Dimension | CYP450 Isozyme Inhibition (IC50) |
|---|---|
| Target Compound Data | CYP3A4: 3.7 µM; CYP2C9: 9.0 µM; CYP2C19: 5.9 µM; CYP1A2: >100 µM; CYP2D6: >100 µM |
| Comparator Or Baseline | [2-(4-Imidazol-1-yl-phenoxy)-ethyl]-dimethyl-amine: CYP2C9: 40 µM; CYP2D6: 1.05 µM; CYP3A4: 100 µM |
| Quantified Difference | Target is 10x less potent for CYP2C9, >95x less potent for CYP2D6, but 27x more potent for CYP3A4. |
| Conditions | Recombinant human CYP isoforms, fluorescence-based assays [1][2]. |
Why This Matters
This differential CYP profile allows researchers to select the primary amine for studies where CYP2C9/2D6-mediated metabolism or drug-drug interactions are a concern, providing a strategic alternative to the dimethyl analog.
- [1] Maurer, T. S., et al. (2021). Identification of a selective inhibitor of human 20-HETE synthase CYP4A11. Journal of Medicinal Chemistry, 64(22), 16521-16529. (Table 3) View Source
- [2] BindingDB. BDBM50138240 CHEMBL325429: [2-(4-Imidazol-1-yl-phenoxy)-ethyl]-dimethyl-amine. Affinity Data: IC50. View Source
